4-(2-Chloroquinolin-4-yl)morpholine
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Overview
Description
4-(2-Chloroquinolin-4-yl)morpholine is a compound that features a quinoline ring substituted with a chlorine atom at the 2-position and a morpholine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroquinolin-4-yl)morpholine typically involves the reaction of 2-chloroquinoline with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the morpholine ring is introduced at the 4-position of the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroquinolin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like DMF or DMSO are used.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloroquinolin-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Chloroquinolin-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Compounds with an oxidized quinoline ring.
Morpholine derivatives: Compounds containing the morpholine ring but with different substitutions.
Uniqueness
4-(2-Chloroquinolin-4-yl)morpholine is unique due to the combination of the quinoline and morpholine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13ClN2O |
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Molecular Weight |
248.71 g/mol |
IUPAC Name |
4-(2-chloroquinolin-4-yl)morpholine |
InChI |
InChI=1S/C13H13ClN2O/c14-13-9-12(16-5-7-17-8-6-16)10-3-1-2-4-11(10)15-13/h1-4,9H,5-8H2 |
InChI Key |
DMEKKBSPAVNKTO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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